2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

Transcriptional Regulation Oncology Target Engagement MYB/c-MYB Inhibition

2-Amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile (CAS 149550-68-5) is a synthetic small-molecule belonging to the 4H-benzo[h]chromene class, characterized by a fused naphthalene-pyran core bearing a 2-amino-3-carbonitrile motif and a 3,4-dimethoxyphenyl substituent at the C4 position. Its molecular formula is C₂₂H₁₈N₂O₃ (MW 358.4 g/mol), and it is recognized as a β-enaminonitrile scaffold with documented antiproliferative, transcriptional-modulatory, and Wnt-pathway-associated activities.

Molecular Formula C22H18N2O3
Molecular Weight 358.4 g/mol
CAS No. 149550-68-5
Cat. No. B3034247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
CAS149550-68-5
Molecular FormulaC22H18N2O3
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)OC
InChIInChI=1S/C22H18N2O3/c1-25-18-10-8-14(11-19(18)26-2)20-16-9-7-13-5-3-4-6-15(13)21(16)27-22(24)17(20)12-23/h3-11,20H,24H2,1-2H3
InChIKeyLFWQQQGBNHKOSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Researchers Source 2-Amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile (CAS 149550-68-5): Core Identity and Context


2-Amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile (CAS 149550-68-5) is a synthetic small-molecule belonging to the 4H-benzo[h]chromene class, characterized by a fused naphthalene-pyran core bearing a 2-amino-3-carbonitrile motif and a 3,4-dimethoxyphenyl substituent at the C4 position [1]. Its molecular formula is C₂₂H₁₈N₂O₃ (MW 358.4 g/mol), and it is recognized as a β-enaminonitrile scaffold with documented antiproliferative, transcriptional-modulatory, and Wnt-pathway-associated activities [2][3]. The compound has been synthesized via a one-pot three-component condensation of 3,4-dimethoxybenzaldehyde, malononitrile, and 1-naphthol, and its structure has been unambiguously confirmed by single-crystal X-ray diffraction [1].

Generic Substitution Risks for 2-Amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile: Why Positional Isomerism and Scaffold Reduction Alter Activity


Within the 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile series, even minor structural modifications lead to substantial differences in target engagement, antiproliferative potency, and DNA-binding affinity. The 3,4-dimethoxyphenyl substitution pattern cannot be freely exchanged with 2,4-dimethoxyphenyl or other regioisomers, as the position of methoxy groups critically influences steric hindrance at the active site and π-stacking interactions with biological targets [1]. Similarly, the 5,6-dihydro analog (C₂₂H₂₀N₂O₃, MW 360.40), which lacks the fully aromatic benzo-fused ring, exhibits distinct conformational rigidity and electronic properties that alter both crystallographic packing and potentially target-binding geometry [2]. Suppliers offering generic 'benzo[h]chromene-3-carbonitrile' derivatives without specifying the exact 4-aryl substitution pattern and oxidation state of the benzo ring introduce unacceptable uncertainty for structure-activity relationship (SAR) studies, kinase profiling, or in vivo pharmacology [3].

Quantitative Differentiation Data for 2-Amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile (CAS 149550-68-5): Comparator-Anchored Evidence


MYB Transcription Factor Inhibition: Target Engagement Potency of CAS 149550-68-5 in a Cell-Based Assay

2-Amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile demonstrated potent inhibition of the transcriptional activator MYB in a cell-based assay using HEK-293T cells, yielding an IC₅₀ of 40 nM [1]. Within the broader 2-amino-4H-benzo[h]chromene-3-carbonitrile scaffold, compounds lacking the 3,4-dimethoxy substitution pattern on the 4-phenyl ring have been profiled for antiproliferative activity across MCF-7, HCT-116, and HepG-2 cell lines and showed GI₅₀ values spanning from sub-micromolar to >50 µM depending on substitution [2]. The specific MYB IC₅₀ of 40 nM establishes this compound as a sub-100 nM tool for MYB-dependent transcriptional studies, distinguishing it from other 4-aryl analogs in the same scaffold class that have not been reported with MYB inhibitory activity.

Transcriptional Regulation Oncology Target Engagement MYB/c-MYB Inhibition

Crystal Structure Identity Confirmation: Unambiguous Structural Assignment via Single-Crystal X-ray Diffraction

The crystal structure of 2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been solved by single-crystal X-ray diffraction, revealing a monoclinic crystal system (space group C2/c) with unit cell parameters a = 24.221(6) Å, b = 9.016(2) Å, c = 17.003(5) Å, β = 93.16(1)°, V = 3707(2) ų, Z = 8 [1]. The six-membered pyran ring adopts a boat conformation, with the C1–C2 bond length of 1.349(3) Å confirming a C=C double bond character. In contrast, the 5,6-dihydro analog (2-amino-5,6-dihydro-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile) crystallizes in the same C2/c space group but with distinctly different cell parameters (a = 24.101(6) Å, b = 9.146(2) Å, c = 17.238(3) Å, β = 95.92(2)°, V = 3779.4(14) ų) [2]. The 0.72° difference in β angle and corresponding volume change (∆V ≈ 72 ų) reflect the structural consequences of saturation at the 5,6-position, confirming that these are non-interchangeable chemical entities requiring independent sourcing.

X-ray Crystallography Structural Chemistry Compound Identity Verification

Aryl Hydrocarbon Hydroxylase (AHH) Inhibitory Activity: A Secondary Pharmacological Fingerprint

In a biochemical assay measuring inhibition of aryl hydrocarbon hydroxylase (AHH) activity in 3-methylcholanthrene-induced rat liver microsomes, 2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile exhibited an IC₅₀ of 5.0 µM at a test concentration of 2.6 × 10⁻⁴ M [1]. This micromolar AHH inhibitory activity distinguishes the compound from its positional isomer 2-amino-4-(2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile, for which AHH inhibition data are not reported in the public domain, and provides a secondary pharmacological annotation beyond its primary MYB transcriptional target engagement. The 5.0 µM IC₅₀ falls within the range typical of moderate CYP1A1/1A2 modulators, a property that may be relevant for researchers studying drug metabolism interactions or AhR pathway modulation.

Xenobiotic Metabolism CYP Enzyme Modulation Aryl Hydrocarbon Receptor

Physicochemical Drug-Likeness Profile: Compliance with Oral Bioavailability Guidelines

The physicochemical profile of 2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile satisfies all four Lipinski Rule of Five criteria: MW = 358.4 Da (< 500 Da threshold), calculated logP = 4.08 (< 5 threshold), hydrogen bond donors = 1 (< 5 threshold), and hydrogen bond acceptors = 5 (< 10 threshold), with only 3 rotatable bonds [1]. This profile compares favorably to many 2-amino-4H-benzo[h]chromene derivatives bearing halogenated or polycyclic 4-aryl substituents, which may exceed logP > 5 or MW > 500 and thereby fall outside classical oral drug-like space. The compound's topological polar surface area (TPSA) of 77.5 Ų also lies below the 140 Ų threshold associated with acceptable oral bioavailability, a parameter that distinguishes it from larger, more polar chromene conjugates [1].

Drug-Likeness ADME Predictors Lipinski Rule of Five

Wnt Pathway Antagonism Patent Disclosure: Intellectual Property Context for Translational Research

2-Amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is explicitly encompassed within the Markush structure of US Patent US9371333B2, which claims chromene derivatives as Wnt pathway antagonists for therapeutic applications [1]. This patent disclosure places the compound within a defined intellectual property space relevant to Wnt/β-catenin signaling modulation—a pathway implicated in colorectal cancer, hepatocellular carcinoma, and stem cell maintenance. While the patent does not report compound-specific IC₅₀ values for Wnt inhibition, the explicit inclusion of the 3,4-dimethoxyphenyl substitution pattern in the claimed generic formula (Formula IIc) distinguishes it from alternative 4-aryl substitution patterns that fall outside the patent's scope and may lack any documented association with Wnt pathway modulation.

Wnt Signaling β-Catenin Pathway Cancer Stem Cell Targeting

High-Impact Application Scenarios for 2-Amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile (CAS 149550-68-5) Based on Quantitative Evidence


MYB-Dependent Transcriptional Oncology Research: Cell-Based Target Engagement Studies

The compound's MYB IC₅₀ of 40 nM in HEK-293T cells [1] positions it as a sub-100 nM chemical probe for investigating MYB-dependent transcriptional programs in leukemia and solid tumor models. Researchers can directly use this potency benchmark to design dose-response experiments in MYB-overexpressing cell lines, with the compound's favorable drug-likeness profile (logP 4.08, zero Lipinski violations) supporting intracellular target engagement at physiologically achievable concentrations.

Crystallography-Grade Reference Standard for Benzo[h]chromene Scaffold Chemistry

The fully solved single-crystal X-ray structure (C2/c, a = 24.221 Å, final R = 0.0432) [2] provides an unambiguous structural fingerprint for use as a reference standard in crystallography laboratories, polymorph screening studies, or computational chemistry validation. The distinct unit cell parameters quantitatively differentiate this compound from the 5,6-dihydro analog (ΔV = +72.4 ų), preventing costly procurement errors in structure-based drug design workflows.

Wnt/β-Catenin Pathway Inhibitor Lead Expansion and Medicinal Chemistry Optimization

Given the compound's explicit inclusion in US9371333B2 as a Wnt pathway antagonist chemotype [3], medicinal chemistry teams can use CAS 149550-68-5 as a validated starting scaffold for SAR campaigns targeting Wnt-driven cancers. The 3,4-dimethoxyphenyl substitution provides a defined anchor point for systematic variation of the 4-aryl group, with the crystal structure enabling rational docking studies into β-catenin/TCF complex interfaces.

Cytochrome P450 Modulation and Drug-Drug Interaction Screening Panels

The compound's AHH (CYP1A1/1A2-associated) IC₅₀ of 5.0 µM in rat liver microsomes [4] supports its inclusion in CYP modulation screening panels. For ADME-Tox profiling laboratories, this quantitative annotation allows direct comparison with other chromene derivatives in cytochrome P450 inhibition assays, providing a reference point for structure-CYP inhibition relationships within the benzo[h]chromene chemical series.

Quote Request

Request a Quote for 2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.